molecular formula C27H25ClFN3O4S B11439220 N-(2-chlorobenzyl)-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide

N-(2-chlorobenzyl)-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide

Cat. No.: B11439220
M. Wt: 542.0 g/mol
InChI Key: JEDMGNTWPBCXCS-UHFFFAOYSA-N
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Description

“N-[(2-CHLOROPHENYL)METHYL]-6-{1-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}HEXANAMIDE” is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2-CHLOROPHENYL)METHYL]-6-{1-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}HEXANAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the chlorophenyl and fluorophenyl groups through various substitution reactions. The final step often involves the formation of the hexanamide moiety under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienopyrimidine core or the phenyl rings.

    Reduction: Reduction reactions could target the oxoethyl group or other carbonyl-containing moieties.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, thienopyrimidine derivatives are known for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be explored for similar applications.

Medicine

In medicine, compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antiviral properties. Research could focus on these therapeutic areas to determine the compound’s efficacy and safety.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets such as enzymes or receptors. The thienopyrimidine core is known to bind to active sites of enzymes, potentially inhibiting their activity. The presence of chlorophenyl and fluorophenyl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Phenyl Substituted Amides: Compounds with phenyl groups attached to amide moieties.

Uniqueness

The unique combination of chlorophenyl, fluorophenyl, and thienopyrimidine in this compound sets it apart from other similar compounds. This structural uniqueness could translate to distinct biological activities and potential therapeutic benefits.

Properties

Molecular Formula

C27H25ClFN3O4S

Molecular Weight

542.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C27H25ClFN3O4S/c28-21-7-4-3-6-19(21)16-30-24(34)8-2-1-5-14-31-26(35)25-22(13-15-37-25)32(27(31)36)17-23(33)18-9-11-20(29)12-10-18/h3-4,6-7,9-13,15H,1-2,5,8,14,16-17H2,(H,30,34)

InChI Key

JEDMGNTWPBCXCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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